3-Chloromethylphenylboronic acid

Description

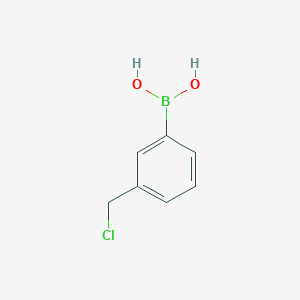

3-Chloromethylphenylboronic acid (CAS 957035-15-3) is a boronic acid derivative with the molecular formula C₇H₇BClO₂ and a molecular weight of 174.39 g/mol . Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a chloromethyl (-CH₂Cl) group at the adjacent position (Figure 1). This compound is primarily used in research settings, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Figure 1: Structure of this compound

Properties

IUPAC Name |

[3-(chloromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDDUYGFBWZTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656889 | |

| Record name | [3-(Chloromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-15-3 | |

| Record name | [3-(Chloromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Chloromethylphenylboronic acid (CMPBA), with the chemical formula CHBClO and CAS number 957035-15-3, is a boronic acid derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of CMPBA, exploring its mechanisms, applications, and relevant research findings.

- Molecular Weight : 170.40 g/mol

- Chemical Structure : The compound consists of a phenyl ring substituted with a chloromethyl group and a boronic acid functional group, which is crucial for its biological interactions.

Biological Activities

CMPBA exhibits a range of biological activities, primarily due to the unique properties of boronic acids. These activities include:

-

Anticancer Activity :

- Boronic acids have been shown to inhibit proteasome activity, which is critical in cancer cell survival. CMPBA may exhibit similar properties, contributing to its potential as an anticancer agent.

-

Antibacterial and Antifungal Activities :

- Research indicates that boron-containing compounds can possess antibacterial and antifungal properties. CMPBA's structural characteristics suggest it may interact with bacterial cell walls or fungal membranes, disrupting their integrity.

-

Antiviral Activity :

- Some studies have highlighted the potential of boronic acids in antiviral applications by inhibiting viral proteases or other essential viral proteins.

-

Anti-inflammatory Properties :

- CMPBA may also have anti-inflammatory effects, potentially through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.

The biological activity of CMPBA can be attributed to several mechanisms:

- Lewis Acid Behavior : As a Lewis acid, CMPBA can form reversible complexes with nucleophiles such as hydroxyl groups in biological molecules (e.g., enzymes, nucleic acids). This property allows it to modulate enzyme activity and influence cellular processes .

- Binding Interactions : The boronic acid group can specifically interact with diols found in carbohydrates and other biomolecules, which may lead to altered biological responses .

1. Interaction with Insulin

A theoretical model developed to study the interaction between various boronic acids and insulin revealed that certain derivatives exhibit promising binding affinities. Although specific data on CMPBA was not highlighted in this study, it is indicative of the potential interactions that boronic acids can have with insulin receptors .

2. Antimicrobial Studies

A review on the synthesis of biologically active boron-containing compounds noted that several derivatives showed significant antibacterial and antifungal activities. While specific studies on CMPBA were not detailed, the general trend suggests that similar compounds could exhibit comparable effects .

3. Anticancer Applications

The development of bortezomib (a boronic acid derivative) as a proteasome inhibitor has paved the way for exploring other boronic acids like CMPBA in cancer therapy. Research into its mechanism could reveal its efficacy against various cancer types by targeting proteasomal pathways .

Data Summary Table

| Activity Type | Evidence Level | Mechanism |

|---|---|---|

| Anticancer | Emerging research | Proteasome inhibition |

| Antibacterial | Moderate evidence | Disruption of cell wall integrity |

| Antifungal | Moderate evidence | Membrane disruption |

| Antiviral | Preliminary findings | Viral protease inhibition |

| Anti-inflammatory | Emerging research | Cytokine modulation |

Scientific Research Applications

Medicinal Chemistry Applications

3-CPBA exhibits significant potential in medicinal chemistry due to its ability to interact with biological molecules. Key applications include:

- Anticancer Activity : Boronic acids, including 3-CPBA, have been studied for their anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, bortezomib, a boronic acid derivative, has been successfully used in multiple myeloma treatment .

- Drug Delivery Systems : 3-CPBA has been utilized in the development of targeted drug delivery systems. For example, nanoparticles modified with 3-CPBA have shown enhanced accumulation in tumor tissues, improving the efficacy of chemotherapeutic agents like doxorubicin. Studies demonstrated that these nanoparticles exhibited significant cytotoxicity against cancer cells while minimizing systemic toxicity .

- Glucose-Sensitive Drug Release : The ability of boronic acids to form reversible complexes with diols makes them suitable for glucose-responsive drug delivery systems. 3-CPBA conjugated with chitosan nanoparticles has been explored for site-specific delivery in conditions such as coccidiosis in poultry, where the drug release is triggered by glucose levels .

Organic Synthesis Applications

In organic synthesis, 3-CPBA serves as a valuable reagent and catalyst:

- Suzuki-Miyaura Coupling : Boronic acids are essential in the Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. 3-CPBA can be used as a coupling partner in synthesizing complex organic molecules .

- Catalysis : Research has shown that boronic acids can act as catalysts or reagents in various synthetic transformations, including the formation of amides and aldol reactions. The introduction of 3-CPBA into these processes can enhance reaction efficiency and selectivity .

Data Table: Applications of 3-Chloromethylphenylboronic Acid

Case Study 1: Targeted Cancer Therapy

A study investigated the use of 3-CPBA-modified nanoparticles for delivering doxorubicin to tumor sites. The results indicated that these nanoparticles significantly increased the retention of doxorubicin in lung tissues compared to non-targeted formulations, leading to enhanced anti-tumor efficacy in vivo.

Case Study 2: Glucose-Responsive Micelles

Research focused on synthesizing chitosan-based micelles containing 3-CPBA for treating coccidiosis. The micelles demonstrated a biphasic release profile, with rapid release at acidic pH levels followed by sustained release at neutral pH, effectively inhibiting the growth of coccidian parasites while ensuring prolonged therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Functional Differences

The reactivity and applications of phenylboronic acids depend on substituent positions and functional groups. Below is a comparative analysis of 3-chloromethylphenylboronic acid and its analogs:

Table 1: Structural Comparison of Chlorinated Phenylboronic Acids

Key Observations:

Substituent Position Effects :

- This compound has a reactive chloromethyl group adjacent to the boronic acid, making it suitable for further alkylation or coupling reactions .

- In contrast, 3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3) has a methyl group at the para position, which enhances steric bulk and may reduce reactivity in cross-coupling reactions compared to the chloromethyl analog .

Functional Group Influence: The hydroxymethyl group in 5-chloro-3-(hydroxymethyl)phenylboronic acid (CAS 2121512-87-4) increases hydrophilicity, making it more soluble in polar solvents compared to the chloromethyl derivative .

Notable Findings:

- This compound is critical in synthesizing crisaborole analogs , where the chloromethyl group undergoes further substitution to form active pharmaceutical ingredients (APIs) .

- 5-Chloro-3-(hydroxymethyl)phenylboronic acid has been used in glucose-sensitive gels, leveraging its ability to form reversible bonds with diols (e.g., glucose) for controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.